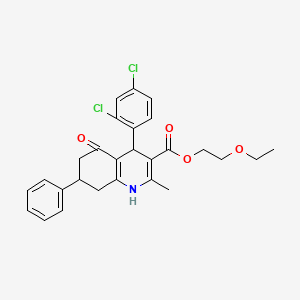![molecular formula C16H13NO4 B5123871 4-(3-acetylphenyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5123871.png)
4-(3-acetylphenyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-acetylphenyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione, also known as GABA-T inhibitor, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. 2.1.0~2,6~]dec-8-ene-3,5-dione.
Mechanism of Action
The mechanism of action of 4-(3-acetylphenyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione involves the inhibition of 4-(3-acetylphenyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione, which is responsible for the degradation of GABA in the brain. By inhibiting 4-(3-acetylphenyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione, the compound increases the levels of GABA in the brain, leading to a reduction in neuronal excitability and improved neurotransmission.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(3-acetylphenyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione include increased GABA levels, reduced neuronal excitability, and improved neurotransmission. The compound has been shown to have anxiolytic, anticonvulsant, and antidepressant effects in animal models.
Advantages and Limitations for Lab Experiments
The advantages of using 4-(3-acetylphenyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione in lab experiments include its high potency and selectivity as a 4-(3-acetylphenyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione inhibitor, as well as its ability to cross the blood-brain barrier. However, the compound has limited solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics.
Future Directions
For the research on 4-(3-acetylphenyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione include the development of more efficient synthesis methods and the optimization of its pharmacokinetic properties. The compound may also be tested in clinical trials for its potential therapeutic applications in neurological and psychiatric disorders. Additionally, further research is needed to elucidate the precise mechanism of action and the full range of biochemical and physiological effects of the compound.
Synthesis Methods
The synthesis of 4-(3-acetylphenyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione involves the reaction of 3-acetylphenylhydrazine with ethyl acetoacetate, followed by cyclization and oxidation. The synthesis method has been optimized to improve the yield and purity of the compound.
Scientific Research Applications
4-(3-acetylphenyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including epilepsy, anxiety, depression, and schizophrenia. The compound acts as a 4-(3-acetylphenyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione inhibitor, which increases the levels of GABA in the brain, leading to a reduction in neuronal excitability and improved neurotransmission.
properties
IUPAC Name |
2-(3-acetylphenyl)-3a,4,7,7a-tetrahydro-4,7-epoxyisoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO4/c1-8(18)9-3-2-4-10(7-9)17-15(19)13-11-5-6-12(21-11)14(13)16(17)20/h2-7,11-14H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABCXVVRWQPUMAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)N2C(=O)C3C4C=CC(C3C2=O)O4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-acetylphenyl)-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(4-bromo-1H-pyrazol-1-yl)methyl]-3-(4-chlorophenyl)-1,2,4-oxadiazole](/img/structure/B5123803.png)
![ethyl 1-[(3,7-dimethyl-1H-indol-2-yl)methyl]-4-(2-methoxyethyl)-4-piperidinecarboxylate](/img/structure/B5123805.png)
![{5-[(1-cyclohexylhexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)methyl]-2-furyl}methyl acetate](/img/structure/B5123807.png)
![2-(3,4-dimethoxyphenyl)-4-{[4-(2-ethoxyphenyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B5123814.png)
![3-chloro-4-ethoxy-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5123817.png)
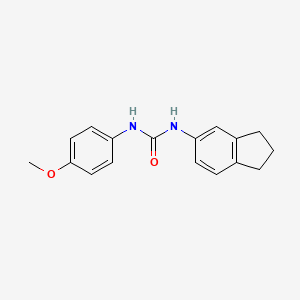
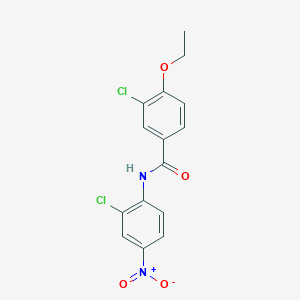
![1-methoxy-2-[3-(4-methylphenoxy)propoxy]benzene](/img/structure/B5123834.png)
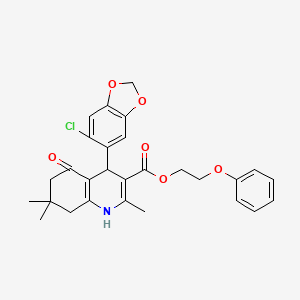
![3-chloro-N-(3-methoxy-5-nitrophenyl)-5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5123851.png)
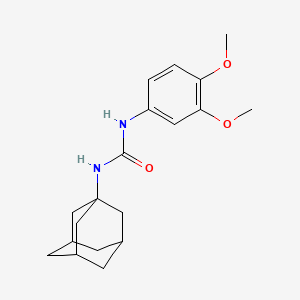
![methyl 2-methyl-4-{4-[(4-nitrobenzyl)oxy]phenyl}-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B5123865.png)
